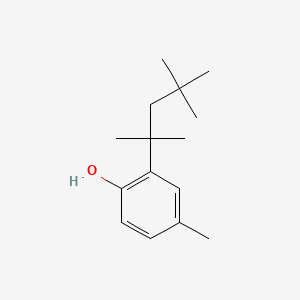

4-Methyl-2-t-octylphenol

Description

Structure

3D Structure

Properties

CAS No. |

4979-46-8 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

4-methyl-2-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C15H24O/c1-11-7-8-13(16)12(9-11)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 |

InChI Key |

MWJFTXUNWYQEIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 T Octylphenol

Advanced Synthetic Routes for 4-Methyl-2-t-octylphenol

The primary route for the industrial production of this compound involves the direct alkylation of p-cresol (B1678582). This process is a classic example of electrophilic aromatic substitution, where the choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

The synthesis of this compound is predominantly achieved through the acid-catalyzed alkylation of p-cresol with an olefin that can generate a tert-octyl carbocation. The most common alkylating agent is diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene), which is a dimer of isobutylene. wikipedia.org The reaction involves the addition of the bulky tert-octyl group to the aromatic ring of p-cresol.

The hydroxyl (-OH) and methyl (-CH3) groups on the p-cresol ring are activating and ortho-, para-directing for electrophilic substitution. Since the para position is occupied by the methyl group, the incoming electrophile (the tert-octyl group) is directed to the ortho position relative to the hydroxyl group, yielding the desired 2-substituted product.

A variety of acidic catalysts have been explored for this type of phenolic alkylation to improve efficiency, selectivity, and environmental compatibility. These include:

Homogeneous Catalysts: Traditional catalysts like sulfuric acid and p-toluenesulfonic acid have been used. However, these are often associated with problems of corrosion, product separation, and waste generation. mdpi.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely investigated. These include acidic ion-exchange resins (e.g., Amberlyst series), zeolites, and acid-activated clays. doi.orggoogle.com These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced environmental impact. google.com For instance, strongly acidic cation exchange resins have been effectively used in similar alkylation reactions, demonstrating high raw material conversion rates and product selectivity. google.com

Advanced Catalytic Systems: More recent research has focused on novel catalytic systems like deep eutectic solvents (DES) and Brønsted acidic ionic liquids. mdpi.com These catalysts can operate under milder reaction conditions and offer high conversion and selectivity. mdpi.com For example, a DES prepared from caprolactam and p-toluenesulfonic acid has been successfully employed for the alkylation of p-cresol with tert-butyl alcohol, a similar transformation. mdpi.com

The selection of the catalyst and optimization of reaction parameters such as temperature, pressure, and reactant molar ratio are critical to maximize the yield of this compound while minimizing the formation of byproducts like O-alkylated ethers or other isomers. Generally, C-alkylation is favored over O-alkylation at higher temperatures and in the presence of strong acid sites. scielo.br

| Catalyst Type | Examples | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|

| Homogeneous Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid | High activity | Moderate temperatures, issues with separation and corrosion |

| Heterogeneous Solid Acid Catalysts | Ion-Exchange Resins (e.g., Amberlyst), Zeolites | Easy separation, reusability, reduced waste | Higher temperatures may be required mdpi.com |

| Ionic Liquids & Deep Eutectic Solvents | Multiple-SO3H functionalized ionic liquids, Choline chloride-based DES | High efficiency, mild reaction conditions, potential for recyclability mdpi.com | Milder temperatures compared to heterogeneous catalysts mdpi.com |

Derivatization involves chemically modifying a compound to enhance its properties for a specific application, often for analytical purposes or to synthesize new molecules. For this compound, derivatization typically targets the reactive phenolic hydroxyl group.

A common strategy, particularly for analytical detection by gas chromatography (GC), is silylation . This process replaces the active hydrogen of the hydroxyl group with a trialkylsilyl group, usually a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylation increases the volatility and thermal stability of the phenol (B47542), making it more amenable to GC analysis and often improving detection limits in mass spectrometry (MS). dphen1.com Reagents used for this purpose include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). dphen1.comresearchgate.net

Another potential derivatization pathway involves further electrophilic substitution on the aromatic ring, provided there are available activated positions. For instance, related compounds like tert-octylphenol can undergo reactions such as cumylation, where an alpha-methylstyrene (B127712) molecule is added to the ring in the presence of an acid catalyst to produce 2-cumyl-4-tert-octylphenol. google.com This demonstrates that the aromatic ring of this compound could potentially be functionalized further to introduce other alkyl or aryl groups.

Reaction Mechanisms and Pathways Involving this compound

The primary reaction mechanism central to the synthesis of this compound is electrophilic aromatic substitution . The process can be described in two main steps:

Formation of the Electrophile: The reaction is initiated by the acid catalyst (H+), which protonates the diisobutylene molecule. This leads to the formation of a stable tertiary carbocation, the 1,1,3,3-tetramethylbutyl cation (tert-octyl cation). This carbocation is the active electrophile in the reaction.

Electrophilic Attack: The electron-rich aromatic ring of p-cresol acts as a nucleophile and attacks the positively charged carbon of the tert-octyl carbocation. The hydroxyl and methyl groups of p-cresol activate the ring and direct the incoming electrophile to the ortho position (positions 2 and 6). Since both ortho positions are equivalent, the attack results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Deprotonation: In the final step, a weak base (such as the conjugate base of the acid catalyst or another p-cresol molecule) removes a proton from the carbon atom where the electrophile has attached. This restores the aromaticity of the ring, yielding the final product, this compound.

The regioselectivity of the reaction, which strongly favors substitution at the ortho position to the hydroxyl group, is a key aspect of this mechanism. The para position is sterically blocked by the methyl group, and the ortho position is electronically activated by both the hydroxyl and methyl groups.

Environmental Occurrence and Distribution of 4 Methyl 2 T Octylphenol

Pathways of 4-Methyl-2-t-octylphenol Entry into Environmental Compartments

General pathways for octylphenol (B599344) isomers into the environment are understood, but specific data for this compound is limited.

Industrial Emissions and Effluents Containing this compound

There is a lack of specific data on industrial emissions and effluents containing this compound. For the broader category of octylphenols, industrial activities are a known source. For instance, 4-tert-octylphenol (B29142) is used as an intermediate in the production of phenolic resins, non-ionic surfactants, and rubber additives oecd.org. These manufacturing processes can lead to releases into the environment through wastewater oecd.org. However, it is not specified whether this compound is a significant component of these emissions.

Formation of this compound from Precursor Compounds and Degradation Products

The primary formation pathway for octylphenols in the environment is the degradation of octylphenol ethoxylates, which are non-ionic surfactants used in a variety of industrial and consumer products service.gov.uknih.gov. When products containing these compounds are washed down drains, they enter wastewater treatment plants where the ethoxylate chain biodegrades, leading to the formation of the more persistent octylphenol parent compound service.gov.ukmdpi.com. While this is a well-documented source for 4-tert-octylphenol, the extent to which this compound is formed through this pathway is not detailed in the available literature.

Presence of this compound as an Impurity in Commercial Substances

Octylphenol isomers can be present as impurities in other commercial chemical products. For example, commercial nonylphenol has been found to contain up to 5% of various octylphenol isomers service.gov.uk. This is due to the use of octene in the feedstock for nonylphenol production service.gov.uk. While this indicates a potential source of octylphenols to the environment, the specific isomers present as impurities, including this compound, are not always identified. One report noted that while 25-30 different octylphenol isomers were present in their nonylphenol product, the specific 4-tert-octylphenol isomer was not detected service.gov.uk.

Detection and Quantification of this compound in Environmental Matrices

Sedimentary Environments

Due to their chemical properties, octylphenols tend to adsorb to particulate matter and accumulate in sediments oekotoxzentrum.ch. Studies in various locations have reported the presence of 4-tert-octylphenol in harbor and river sediments researchgate.netnih.gov. For instance, in the sediment of Kaohsiung Harbor, Taiwan, concentrations of 4-tert-octylphenol ranged from 1.1 to 1,150 ng/g dry weight nih.gov. Again, these findings are specific to the 4-tert-octylphenol isomer, and corresponding data for this compound is absent from the reviewed literature.

Biological Samples from Aquatic Organisms

The presence of 4-tert-octylphenol (4-t-OP), a commercially significant isomer of octylphenol, has been documented in a variety of aquatic organisms, indicating its bioaccumulation potential within marine and freshwater food webs. nih.gov Studies have confirmed its detection in organisms ranging from plankton to fish and birds. nih.gov

Research conducted in the Gulf of Gdańsk (Southern Baltic) revealed the widespread presence of 4-t-OP in the local ecosystem. The compound was detected in phytoplankton, zooplankton, and mussels (Mytilus edulis trossulus). nih.gov In fish species from the same region, including herring (Clupea harengus), flounder (Platichthys flesus), and cod (Gadus morhua), concentrations of 4-t-OP ranged from less than the limit of quantification to 89.2 ng g⁻¹ dry weight (dw). nih.gov The detection of the compound in the liver and muscle tissues of fish, with liver-to-muscle concentration ratios often greater than one, suggests prolonged dietary exposure. nih.gov

Further up the trophic chain, 4-t-OP was also found in the tissues and organs of herring gulls (Larus argentatus) and a black-backed gull (Larus marinus) from the Gulf of Gdańsk, with concentrations reaching up to 33.7 ng g⁻¹ dw. nih.gov The compound was also detected in the guano of herring gulls, indicating a pathway for detoxification and potential reintroduction into the marine environment. nih.gov

The data below, from studies in the Gulf of Gdańsk, illustrates the concentration of 4-tert-octylphenol across different trophic levels.

Table 1: Concentration of 4-tert-octylphenol in Aquatic Biota from the Gulf of Gdańsk

This interactive table provides a summary of 4-tert-octylphenol concentrations found in various aquatic organisms. Users can sort the data by organism or concentration range to better understand the distribution of this compound in the marine food web.

| Organism | Species | Tissue/Sample Type | Concentration Range (ng g⁻¹ dw) |

| Fish | Clupea harengus (Herring), Platichthys flesus (Flounder), Gadus morhua (Cod) | Muscle / Liver | |

| Birds | Larus argentatus (Herring Gull), Larus marinus (Black-backed Gull) | Muscle / Liver | <0.8 - 33.7 |

| Bird Excreta | Larus argentatus (Herring Gull) | Guano | <0.8 - 16.9 |

Source: Data compiled from research in the Gulf of Gdańsk. nih.gov dw = dry weight; LOQ = Limit of Quantification.

Air and Dust Matrices

This compound is not confined to aquatic environments; it has also been identified as a contaminant in indoor air and household dust. nih.govnih.govnih.gov Its presence in these matrices is significant as they represent potential pathways for human exposure. nih.gov

A study conducted in Tokyo, Japan, investigated the levels of airborne alkylphenols in various indoor and outdoor settings. nih.gov 4-tert-octylphenol was detected in both indoor and outdoor air, with concentrations and detection frequencies being notably higher indoors. The maximum concentration of 4-t-OP measured in indoor air was 45.7 ng/m³. nih.gov The study also noted a tendency for concentrations to be higher in newly built houses, suggesting that building materials and interior furnishings could be a source of these compounds. nih.gov

Similarly, research on household dust has confirmed the presence of 4-t-OP. A study analyzing 148 settled dust samples from homes in Ankara, Turkiye, found a median concentration of 35 ng g⁻¹ for 4-t-OP. nih.gov This research highlights that indoor dust can act as a sink for environmental phenolic chemicals, including 4-t-OP, which are used in a variety of household applications. nih.gov

Table 2: Concentration of 4-tert-octylphenol in Air and Dust

This interactive table summarizes the findings of 4-tert-octylphenol concentrations in indoor environmental matrices from different studies. Users can compare the levels found in air and dust.

| Matrix | Location of Study | Finding |

| Indoor Air | Tokyo, Japan | Maximum concentration of 45.7 ng/m³ |

| Household Dust | Ankara, Turkiye | Median concentration of 35 ng g⁻¹ |

Source: Data compiled from studies in Japan nih.gov and Turkiye nih.gov.

Global Distribution and Spatial Trends of this compound Contamination

The contamination of 4-tert-octylphenol is a global issue, with its presence documented in various environmental compartments across different geographical regions. While a complete global map of its distribution is not fully established, available research indicates widespread detection, particularly in industrialized and urbanized areas. Spatial trends consistently show higher concentrations linked to specific pollution sources.

In Asia, studies have provided detailed insights into the distribution of 4-t-OP. In Shanghai, China, research on the Huangpu River and its tributaries found mean concentrations of 10.59 ng L⁻¹ in surface waters and 9.49 ng g⁻¹ dry weight in surface sediments. nih.gov Spatially, the highest levels were observed near river intersections and in proximity to residential and industrial zones, with concentrations decreasing in less urbanized and agricultural areas. nih.gov This suggests that urban and industrial effluent are major contributors. nih.gov Similarly, in Kaohsiung Harbor, Taiwan, concentrations in surface sediments were found to be highest at the mouths of rivers flowing into the harbor, again pointing to riverine discharge as a primary input pathway. nih.gov Concentrations in the harbor sediments ranged from 1.1 to 1,150 ng g⁻¹ dw. nih.gov

In Europe, research has also confirmed the presence of 4-t-OP. Studies in the Gulf of Gdansk, Poland, detected the compound in surface waters, with mean concentrations around 3.04 ng dm⁻³. researchgate.net The highest concentrations were found in a yacht harbor and in river mouths, reinforcing the link between human activities, river discharges, and environmental contamination. researchgate.net Data from the River Elbe in Germany also showed 4-t-OP in sediments, with levels comparable to those in UK estuaries. ospar.org

A common spatial trend observed across these diverse locations is the correlation between population density, industrial activity, and the concentration of 4-t-OP in the environment. nih.govnih.gov High levels are frequently found downstream from wastewater treatment plants and in waters and sediments adjacent to urban and industrial areas. nih.govresearchgate.net Concentrations tend to decrease with increasing distance from these point sources. nih.gov Some studies have also noted seasonal variations, which may be attributed to factors like temperature and river flow rates influencing the compound's transport and degradation. nih.gov

Environmental Fate and Degradation of 4 Methyl 2 T Octylphenol

Biodegradation of 4-Methyl-2-t-octylphenol

Biodegradation is a key process in the removal of this compound from the environment. This process is primarily mediated by microorganisms that utilize the compound as a source of carbon and energy. The efficiency and pathways of biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, the biodegradation of this compound is generally more rapid and complete compared to anaerobic degradation. nih.gov The primary mechanism involves the enzymatic oxidation of the compound by aerobic microorganisms. One of the initial steps in the aerobic degradation of similar alkylphenols, such as 4-tert-octylphenol (B29142), is the ipso-hydroxylation of the aromatic ring. nih.gov This reaction involves the substitution of the alkyl group at the ipso position with a hydroxyl group, leading to the formation of a hydroquinone. This is a crucial step that destabilizes the aromatic ring, making it more susceptible to further enzymatic attack and eventual ring cleavage. Following ring cleavage, the resulting aliphatic intermediates are typically channeled into central metabolic pathways, such as the beta-oxidation pathway, for complete mineralization to carbon dioxide and water. researchgate.net

In the absence of oxygen, the biodegradation of this compound proceeds at a significantly slower rate. nih.gov The anaerobic degradation of phenolic compounds typically involves a reductive pathway. A common initial step for the anaerobic degradation of phenols is carboxylation, where a carboxyl group is added to the aromatic ring, often at the para-position, to form a hydroxybenzoate derivative. researchgate.netpnas.org This is followed by the reduction of the aromatic ring, a process that requires a significant input of energy. pnas.org Subsequent reactions involve the cleavage of the ring and further degradation of the resulting aliphatic compounds to intermediates like acetyl-CoA, which can then be used in methanogenesis or other anaerobic respiratory processes. researchgate.net For some alkylphenols, anaerobic degradation can result in the formation of persistent metabolites, such as nonylphenol from the degradation of nonylphenol polyethoxylates. acs.org

A diverse range of microorganisms is capable of degrading this compound and other related alkylphenols. Under aerobic conditions, several bacterial genera have been identified as key players in the degradation process. These include Sphingobium, Pseudomonas, Flavobacterium, Comamonas, and Sphingopyxis. nih.gov For instance, strains of Sphingobium and Stenotrophomonas have been shown to utilize 4-tert-octylphenol as a sole carbon source. nih.gov In anaerobic environments, the microbial communities responsible for degradation are more complex and often involve consortia of different types of bacteria, including fermentative, syntrophic, and methanogenic microorganisms. nih.gov Studies on granular sludge have identified gamma-proteobacteria and Bacillus as major species involved in both aerobic and anaerobic degradation of 4-t-octylphenol. nih.gov The microscopic fungus Umbelopsis isabellina has also demonstrated the ability to biodegrade 4-tert-octylphenol. mdpi.com

The biodegradation of this compound and structurally similar compounds proceeds through the formation of various intermediate metabolites. In the aerobic degradation of 4-(1-methyl-octyl)-phenol by Sphingomonas xenophaga, several key metabolites have been identified, including 4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone, 4-hydroxy-4-(1-methyl-octyl)-cyclohex-2-enone, and 2-(1-methyl-octyl)-benzene-1,4-diol. core.ac.uk For the aerobic degradation of bisphenol A, which shares some structural similarities, metabolites such as 4-hydroxybenzoic acid and 4-hydroxyacetophenone have been detected. nih.gov Under anaerobic conditions, the degradation of nonylphenol mono- and diethoxylates has been shown to result in the formation of nonylphenol as the ultimate degradation product. acs.org The identification of these metabolites is crucial for understanding the degradation pathways and assessing the potential for the formation of more persistent or toxic transformation products.

Several environmental factors can significantly influence the rate of biodegradation of this compound.

pH: The optimal pH for the degradation of 4-t-octylphenol in granular sludge has been found to be 9 under aerobic conditions and 7 under anaerobic conditions. nih.gov Generally, extreme pH values can inhibit microbial activity and thus slow down the degradation process. nih.govwur.nl

Concentration: The initial concentration of the compound can affect its biodegradation rate. Studies have shown that for some organic chemicals, the degradation rate decreases with an increase in the initial concentration. nih.govnih.gov At very low concentrations, the degradation of some compounds may not occur at all. nih.gov

Co-substrates: The presence of other organic compounds can enhance the biodegradation of this compound. The addition of yeast extract or other homologous compounds like phenol (B47542) has been shown to enhance the degradation of 4-t-octylphenol, particularly under aerobic conditions. nih.gov This phenomenon, known as co-metabolism, can stimulate the growth and activity of degrading microorganisms.

Table 1: Factors Influencing the Biodegradation of 4-t-octylphenol

| Factor | Optimal Condition (Aerobic) | Optimal Condition (Anaerobic) | Effect |

|---|---|---|---|

| pH | 9 nih.gov | 7 nih.gov | Deviation from optimal pH can inhibit microbial activity. nih.govwur.nl |

| Concentration | Lower concentrations may degrade faster. | Lower concentrations may degrade faster. | Higher concentrations can inhibit degradation. nih.govnih.gov |

| Co-substrates | Presence of yeast extract or phenol enhances degradation. nih.gov | Presence of co-substrates can enhance degradation. | Stimulates microbial growth and activity. nih.gov |

Abiotic Transformation of this compound

In addition to biodegradation, this compound can undergo abiotic transformation in the environment, primarily through photodegradation. This process involves the breakdown of the compound by light, particularly in the ultraviolet (UV) portion of the solar spectrum. The presence of photosensitizing substances, such as ferric ions (Fe(III)), can significantly enhance the rate of photodegradation. researchgate.net The photodegradation of 4-tert-octylphenol in the presence of Fe(III) has been shown to proceed via the formation of hydroxyl radicals, which are highly reactive and can lead to the complete degradation of the parent compound. researchgate.net The optimal pH for this process was found to be 3.5. researchgate.net One of the photooxidation products of 4-tert-octylphenol has been identified as 4-tert-octyl catechol. researchgate.net Hydrolysis is generally not considered a significant abiotic degradation pathway for alkylphenols under typical environmental conditions due to the stability of the aryl-alkyl bond.

Photolytic Degradation Pathways of this compound

Photolytic degradation, the breakdown of compounds by light, is a potential environmental degradation pathway for phenolic compounds. For the related isomer 4-tert-octylphenol, studies have shown that it can be degraded in aqueous solutions under UV irradiation. The process involves the generation of hydroxyl radicals, which are highly reactive species that attack the aromatic ring and the alkyl chain.

One of the identified photooxidation products of 4-tert-octylphenol is 4-tert-octyl catechol, indicating that hydroxylation of the aromatic ring is a key step in its degradation. researchgate.net The complete mineralization of the compound, meaning its conversion to carbon dioxide and water, has been observed to be a slower process. For instance, in the presence of Fe(III) under UV irradiation, while the parent compound was completely degraded in a relatively short time, only about 70% mineralization was achieved after 50 hours. researchgate.net This suggests the formation of various intermediate products before complete degradation occurs. Solar irradiation can also promote the degradation of 4-tert-octylphenol in the presence of photosensitizers like Fe(III). researchgate.net

Advanced Oxidation Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are considered effective for the degradation of persistent organic pollutants like alkylphenols.

For octylphenol (B599344) ethoxylates, which are precursors to octylphenols, AOPs such as the Fenton process (using hydrogen peroxide and an iron catalyst) and UV/H2O2 systems have been shown to be effective. researchgate.net These processes generate highly reactive hydroxyl radicals that can rapidly oxidize the organic molecules. The second-order kinetic rate constant for the reaction of both nonylphenol ethoxylates and octylphenol ethoxylates with hydroxyl radicals has been calculated to be 1.1×10¹⁰ M⁻¹ s⁻¹, indicating a very fast reaction rate. researchgate.net It is expected that this compound would also be susceptible to degradation by these AOPs, leading to the breakdown of its aromatic ring and alkyl chain.

Sorption and Mobility of this compound in Environmental Media

The sorption and mobility of this compound in the environment are largely dictated by its physicochemical properties, particularly its partitioning behavior between water and organic carbon-rich matrices like soil and sediment.

The log octanol-water partition coefficient (log Kow) is a key indicator of a substance's tendency to sorb to organic matter. For the isomer 4-tert-octylphenol, the log Kow is reported to be 4.12. oekotoxzentrum.ch This relatively high value suggests a strong affinity for organic matter. Consequently, the organic carbon-normalized sorption coefficient (log Koc) for 4-tert-octylphenol is in the range of 3.44 to 8.76, indicating that it will sorb strongly to soil and sediment. oekotoxzentrum.ch

The sorption process for 4-tert-octylphenol has been described as biphasic, involving an initial rapid adsorption to the particle surface followed by a slower diffusion into the interior of the organic matter matrix. nih.gov This strong sorption behavior significantly limits the mobility of the compound in the environment. Once bound to soil or sediment particles, this compound is less likely to be transported with water flow, leading to its accumulation in these compartments. The release of the sorbed compound back into the water column (desorption) is also a slow process. nih.gov

Table 1: Sorption and Mobility Parameters for 4-tert-octylphenol (as a proxy for this compound)

| Parameter | Value | Reference |

| Log Kow | 4.12 | oekotoxzentrum.ch |

| Log Koc | 3.44 - 8.76 | oekotoxzentrum.ch |

Bioaccumulation and Trophic Transfer of this compound in Aquatic Food Webs

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure, including water, food, and sediment. Trophic transfer is the movement of a substance up the food chain.

Due to its lipophilic nature, indicated by its high log Kow value, this compound has the potential to bioaccumulate in the fatty tissues of aquatic organisms. Studies on 4-tert-octylphenol have confirmed this potential. The Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from water alone, has been determined for 4-tert-octylphenol in various fish species.

For instance, in rainbow trout, a BCF of 261 has been reported. researchgate.net While this value indicates a moderate potential for bioaccumulation, it is below the threshold that would classify the substance as highly bioaccumulative. Research has also shown that 4-tert-octylphenol can be detected in various components of aquatic food webs, including phytoplankton, zooplankton, mussels, and fish, suggesting that trophic transfer is occurring. nih.gov Prolonged exposure through the diet can lead to higher concentrations in organisms at higher trophic levels. nih.gov However, some studies also suggest that the potential for biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, may be limited for octylphenols in certain food webs. oekotoxzentrum.ch

Table 2: Bioconcentration Factor (BCF) for 4-tert-octylphenol in Fish (as a proxy for this compound)

| Species | BCF Value | Reference |

| Killifish (Oryzias latipes) | 261 ± 62 | researchgate.net |

| Ayu fish (Plecoglossus altivelis) | 297 ± 194 (field BCF) | researchgate.net |

Advanced Analytical Methodologies for 4 Methyl 2 T Octylphenol

Chromatographic Techniques for 4-Methyl-2-t-octylphenol

The analysis of this compound, a specific isomer of alkylphenols, relies on highly sensitive and selective chromatographic methods. Due to its phenolic nature, techniques that can effectively separate it from complex matrices and provide accurate quantification are essential. The methodologies described are based on established practices for closely related alkylphenol isomers, providing a robust framework for its analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound, offering high sensitivity and specificity. This technique is particularly advantageous for analyzing complex environmental and biological samples.

Research Findings: The analysis of alkylphenols, including isomers of octylphenol (B599344), is well-established using LC-MS/MS. Typically, a reverse-phase C18 column is employed for chromatographic separation. jasco-global.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. protocols.iodphen1.com Electrospray ionization (ESI) is the most common ionization source, and it can be operated in both positive and negative ion modes. For phenolic compounds, negative ion mode is often preferred as it readily forms the [M-H]- ion. nih.gov

Tandem mass spectrometry is utilized for its high selectivity and low detection limits. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce characteristic product ions. While specific transitions for this compound are not widely published, they can be determined by infusing a standard of the compound into the mass spectrometer. For the closely related isomer, 4-tert-octylphenol (B29142), a transition of m/z 205.2 → 133.1 has been used. researchgate.net The optimization of ESI parameters such as capillary voltage, gas flow, and temperature is crucial for achieving optimal sensitivity. researchgate.netyoungin.com

Interactive Data Table: Illustrative LC-MS/MS Parameters for Alkylphenol Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 100% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.5 kV |

| Drying Gas Temp. | 340 °C protocols.io |

| Nebulizer Pressure | 30 psi protocols.io |

| Precursor Ion (m/z) | 219.2 (for C15H24O) |

| Product Ion (m/z) | To be determined empirically |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile compounds like this compound. Due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve chromatographic peak shape and thermal stability. oup.com

Research Findings: Common derivatization agents for phenols include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)fluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers, or acetic anhydride (B1165640) to form acetate (B1210297) esters. oup.comnih.gov The analysis is typically performed on a non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. nih.gov The GC oven temperature is programmed to ramp from a lower initial temperature to a final temperature to ensure the separation of various components in the sample.

The mass spectrometer is operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern for the derivatized this compound. The resulting mass spectrum can be used for identification and quantification. For the TMS derivative of the related 4-tert-octylphenol, characteristic ions would be expected. The molecular ion of the TMS derivative of this compound would be at m/z 292. The fragmentation pattern would likely involve the loss of a methyl group (m/z 277) and characteristic benzylic cleavage. researchgate.net Analysis can be performed in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. oup.com

Interactive Data Table: Typical GC-MS Parameters for Derivatized Alkylphenol Analysis

| Parameter | Value |

| Gas Chromatography | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Splitless nih.gov |

| Oven Program | 70°C (1 min), ramp to 280°C at 15°C/min nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Monitored Ions (m/z) | To be determined based on the derivative's fragmentation |

| Derivatization Agent | MSTFA or Acetic Anhydride |

High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD)

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) offers a sensitive and selective alternative for the analysis of phenolic compounds that exhibit native fluorescence, such as this compound.

Research Findings: This method typically employs a reverse-phase C8 or C18 column with an isocratic or gradient mobile phase of acetonitrile and water. dphen1.com The fluorescence detector is set to specific excitation and emission wavelengths that are optimal for the analyte. For related alkylphenols, excitation wavelengths are often in the range of 225-230 nm, and emission wavelengths are around 300-315 nm. dphen1.comresearchgate.net The pH of the mobile phase can be adjusted to optimize the fluorescence response. The primary advantage of HPLC-FLD is its high sensitivity and selectivity for fluorescent compounds, which can reduce the impact of matrix interferences present in complex samples. dphen1.com

Interactive Data Table: Exemplary HPLC-FLD Conditions for Alkylphenol Analysis

| Parameter | Value |

| Column | Zorbax Eclipse XDB C8 (150 x 4.6 mm, 5 µm) dphen1.com |

| Mobile Phase | Acetonitrile/Water (65:35, v/v) dphen1.com |

| Flow Rate | 1.0 mL/min dphen1.com |

| Column Temperature | 40 °C dphen1.com |

| Excitation Wavelength | ~230 nm |

| Emission Wavelength | ~310 nm |

Sample Preparation and Extraction Techniques for this compound

Effective sample preparation is critical for the accurate analysis of this compound, as it is often present at low concentrations in complex matrices. The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate it to a detectable level, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of alkylphenols from aqueous samples. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte.

Research Findings: For the extraction of moderately non-polar compounds like this compound from aqueous matrices, reverse-phase SPE cartridges, such as those packed with C18-bonded silica, are commonly employed. mdpi.com The general procedure involves conditioning the cartridge with an organic solvent (e.g., methanol) followed by water. The aqueous sample is then loaded onto the cartridge, where the analyte is retained. After loading, the cartridge is washed with a weak solvent to remove polar interferences. Finally, the analyte is eluted with a small volume of a strong organic solvent, such as methanol (B129727) or acetone. thermofisher.com The choice of sorbent and elution solvent is critical for achieving high recovery. For more complex matrices, different types of sorbents, including polymeric or graphitized carbon-based materials, may be used to enhance selectivity. nih.gov

Interactive Data Table: General SPE Protocol for this compound

| Step | Solvent/Procedure | Purpose |

| Conditioning | 1. Methanol2. Deionized Water | To activate the sorbent and ensure proper interaction with the sample. |

| Sample Loading | Aqueous sample (pH adjusted if necessary) | Analyte is retained on the sorbent. |

| Washing | Water or a weak organic/water mixture | To remove polar interferences. |

| Elution | Methanol, Acetone, or a mixture thereof | To desorb the analyte from the sorbent. |

Stir Bar Sorptive Extraction (SBSE) Approaches

Stir bar sorptive extraction (SBSE) is a solventless extraction technique that offers high enrichment factors for non-polar and semi-polar compounds from aqueous samples. It is based on the partitioning of the analyte between the sample matrix and a polydimethylsiloxane (B3030410) (PDMS) coating on a magnetic stir bar.

Research Findings: In a typical SBSE procedure, a PDMS-coated stir bar is added to the aqueous sample and stirred for a defined period to allow for the partitioning of the analyte into the PDMS phase. oiv.int Factors influencing the extraction efficiency include the stirring speed, extraction time, temperature, and sample pH. After extraction, the stir bar is removed, rinsed with deionized water, dried, and the analyte is desorbed. Desorption can be achieved either thermally by placing the stir bar in a thermal desorption unit coupled to a GC-MS system, or by liquid desorption with a small volume of an appropriate solvent for subsequent analysis by LC-MS or HPLC. csic.es SBSE is particularly advantageous for trace analysis due to the large volume of the sorbent phase compared to techniques like solid-phase microextraction (SPME), leading to lower detection limits. nih.gov

Interactive Data Table: Key Parameters for SBSE of this compound

| Parameter | Typical Range/Condition |

| Sorbent | Polydimethylsiloxane (PDMS) coated stir bar |

| Sample Volume | 10 - 100 mL |

| Stirring Speed | 500 - 1500 rpm |

| Extraction Time | 30 - 120 minutes |

| Desorption | Thermal Desorption (for GC) or Liquid Desorption (for LC) |

Ionic Liquid Dispersive Liquid-Phase Microextraction

A significant advancement in sample preparation for the analysis of this compound and related compounds is the use of Ionic Liquid Dispersive Liquid-Phase Microextraction (IL-DLLME). This method stands out as a green and efficient alternative to traditional extraction techniques.

One prominent study detailed a temperature-controlled IL-DLLME method coupled with high-performance liquid chromatography with a fluorescence detector (HPLC-FLD) for the determination of 4-tert-octylphenol, a compound structurally similar to this compound. rsc.orgrsc.org In this approach, 1-octyl-3-methylimidazolium hexafluorophosphate (B91526) ([C8MIM][PF6]) serves as the extraction solvent. rsc.orgrsc.org The principle of this technique relies on the temperature-dependent miscibility of the ionic liquid with the aqueous sample. By altering the temperature, the ionic liquid disperses into the sample, facilitating the rapid transfer of the analyte from the aqueous phase to the extraction phase. rsc.org

The efficiency of the extraction is influenced by several key parameters that must be optimized. These include the volume of the ionic liquid, dissolving temperature, extraction time, sample pH, centrifugation time, and the effect of salt addition (salting-out effect). rsc.orgrsc.org Under optimized conditions, this method has demonstrated excellent performance characteristics.

A key advantage of this temperature-controlled IL-DLLME method is the elimination of the need for a disperser solvent, which is often a toxic organic solvent in traditional DLLME. rsc.org This enhances the green credentials of the analytical procedure. The technique has been successfully applied to the analysis of real water samples, yielding excellent results at various spiked concentrations. rsc.orgrsc.org

| Parameter | Optimized Value/Range |

| Extraction Solvent | 1-octyl-3-methylimidazolium hexafluorophosphate ([C8MIM][PF6]) |

| Linear Range | 3–300 µg L⁻¹ |

| Limit of Detection (LOD) | 0.23–0.48 µg L⁻¹ |

| Intra-day Precision (RSD%) | 4.6–5.5% |

| Inter-day Precision (RSD%) | 8.5–13.3% |

Method Validation and Quality Control for this compound Analysis

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated for this compound. Quality control measures are implemented to monitor the performance of the method over time. A thoroughly validated method provides confidence in the measurement of the analyte in various samples.

Validation encompasses several key parameters, including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For instance, an HPLC-FLD method developed for analyzing 4-tert-octylphenol in biological samples like fish, blood, and milk was satisfactorily validated, showing good recovery rates exceeding 80% and precision, expressed as a relative standard deviation (RSD), of less than 15%. mdpi.com The limit of quantification for this method was established at levels below 2 ng g⁻¹ for herring, 0.07 ng cm⁻³ for blood, and 0.1 ng cm⁻³ for milk. mdpi.com

Another study involving the analysis of 4-octylphenol (B30498) in river water using solid-phase extraction (SPE) followed by HPLC with a photodiode array (PDA) detector also highlights a comprehensive validation process. dphen1.com The accuracy of this method was confirmed through recovery studies at three different concentration levels (0.005, 0.010, and 0.050 mg/L). dphen1.com The recovery percentages ranged from 41.0% to 114%, with good repeatability indicated by an RSD of less than 2%. dphen1.com

| Parameter | HPLC-FLD Method mdpi.com | SPE-HPLC-PDA Method dphen1.com |

| Accuracy (Recovery) | >80% | 41.0 - 114% |

| Precision (RSD) | <15% | <2% (Repeatability) |

| Limit of Quantification (LOQ) | <2 ng g⁻¹ (herring) | 0.0020 mg/L |

| Limit of Detection (LOD) | Not specified | 0.0006 mg/L |

| **Linearity (R²) ** | Not specified | 0.9988 |

These examples underscore the importance of a rigorous validation protocol to ensure that an analytical method is fit for its intended purpose, providing accurate and precise quantification of this compound in complex matrices.

Development of Novel Biosensors and Immunoassays for this compound Detection

The demand for rapid, sensitive, and selective detection methods for environmental pollutants like this compound has spurred research into novel biosensors and immunoassays. These technologies offer potential advantages over traditional chromatographic methods, including portability, speed, and ease of use.

Electrochemical sensors based on molecularly imprinted polymers (MIPs) have shown significant promise for the detection of 4-tert-octylphenol. rsc.org MIPs are synthetic polymers with tailor-made recognition sites that can selectively bind to a target molecule. mdpi.comnih.govmdpi.com One study described the development of two novel MIP-based electrochemical sensors using a glassy carbon electrode modified with graphene nanoribbons. rsc.org The MIPs were created by electrochemically synthesizing poly(3,4-ethylenedioxythiophene) (PEDOT) or a composite of PEDOT and gold nanoparticles (AuNPs) in the presence of the 4-tert-octylphenol template. rsc.org

The inclusion of graphene nanoribbons and gold nanoparticles served to enhance the sensitivity of the sensors. rsc.org The sensor incorporating AuNPs (MIPEDOT–Au/GNRs/GCE) exhibited a lower limit of detection (1 nM) compared to the sensor without AuNPs (6 nM). rsc.org These MIP-based sensors demonstrated good selectivity for the target analyte compared to non-imprinted electrodes and were successfully applied to the determination of the analyte in real-world samples. rsc.org

| Sensor Type | Linear Range | Limit of Detection (LOD) |

| MIPEDOT/GNRs/GCE | 0.04–8 µM | 6 nM |

| MIPEDOT–Au/GNRs/GCE | 0.02–8 µM | 1 nM |

While specific immunoassays developed exclusively for this compound are not widely documented, enzyme-linked immunosorbent assays (ELISAs) have been reported for the determination of related alkylphenols. dphen1.com These assays utilize the specific binding between an antibody and the target antigen (in this case, the alkylphenol) to achieve quantification. The development of highly specific monoclonal or polyclonal antibodies is the cornerstone of a reliable immunoassay. The principles of these assays could readily be adapted for the specific detection of this compound, offering a high-throughput screening tool for a large number of samples.

Molecular and Biochemical Interactions of 4 Methyl 2 T Octylphenol

Endocrine Disruption Mechanisms of 4-Methyl-2-t-octylphenol at the Molecular Level

This compound, a member of the alkylphenol class of compounds, is recognized for its endocrine-disrupting capabilities. Its interaction with various components of the endocrine system at a molecular level can lead to a cascade of biochemical and physiological alterations. The mechanisms underlying its endocrine-disrupting effects are multifaceted, involving direct interaction with hormone receptors, modulation of hormone synthesis and metabolism, and alterations in gene expression.

Interaction with Steroid Receptors (e.g., Androgen and Progesterone (B1679170) Receptors)

Molecular docking simulations have provided significant insights into the interaction of 4-tert-octylphenol (B29142) (a structurally similar compound often used in studies) with steroid receptors, specifically the androgen receptor (AR) and progesterone receptor (PR). nih.govnih.gov These receptors are crucial for the growth and function of the reproductive tract. nih.gov

4-tert-octylphenol has been shown to bind to both AR and PR, potentially interfering with the binding of their natural ligands, testosterone (B1683101) and progesterone, respectively. nih.gov This interference can disrupt the normal functioning of steroid target organs. nih.gov

In its interaction with the androgen receptor, 4-tert-octylphenol was found to overlap with several amino acid residues that are also important for the binding of testosterone. nih.gov Key among these is Leu-704, which was identified as a crucial residue in the binding of 4-tert-octylphenol to AR. nih.gov The following table summarizes the human androgen receptor residues that interact with 4-tert-octylphenol. nih.gov

| Interacting Residue | Number of Hydrophobic Interactions |

| Leu-701 | 1 |

| Leu-704 | 5 |

| Asn-705 | 2 |

| Met-742 | 1 |

| Met-745 | 3 |

| Phe-764 | 1 |

| Thr-877 | 1 |

| Met-895 | 1 |

Similarly, when interacting with the progesterone receptor, 4-tert-octylphenol occupies some of the same residues as the native ligand, norethindrone (B1679910), indicating its potential to interfere with PR function. nih.gov Computational studies have revealed that several residues that interact with norethindrone also interact with 4-tert-octylphenol. nih.gov

Modulation of Hormone Synthesis and Metabolism (e.g., Testosterone Biosynthesis)

This compound and related compounds can modulate the synthesis and metabolism of hormones, particularly testosterone. Studies on 4-tert-octylphenol have shown that it can directly affect testosterone biosynthesis in Leydig cells of the testes. nih.gov

Research has indicated that exposure to increasing concentrations of 4-tert-octylphenol can progressively decrease testosterone formation stimulated by human chorionic gonadotropin (hCG) in both precursor and immature Leydig cells. nih.gov This inhibitory action appears to occur after the generation of cyclic AMP (cAMP), a key second messenger in the testosterone production pathway. nih.gov Interestingly, this effect does not seem to be mediated through the classic estrogen receptor pathways, as the presence of a pure estrogen antagonist did not alter the inhibition of testosterone formation. nih.gov

Conversely, some studies have reported an increase in basal testosterone levels in cultured Leydig cells from young adult rats upon exposure to 4-tert-octylphenol. nih.gov This effect was observed to be both dose- and time-dependent and did not appear to be mediated by an increase in the permeability of extracellular calcium or the redistribution of intracellular calcium stores. nih.gov Furthermore, this increase in testosterone was not attributed to enhanced availability of endogenous cholesterol or an increase in cholesterol side-chain cleavage activity. nih.gov

Alterations in Gene Expression Profiles Induced by this compound

Exposure to 4-tert-octylphenol has been demonstrated to induce significant alterations in gene expression profiles, particularly those involved in sexual differentiation and development. In a study on African clawed frogs, exposure to 4-tert-octylphenol during critical stages of sexual differentiation led to changes in the expression of genes essential for this process. sicb.org

Specifically, the expression of forkhead box L2 (Foxl2) mRNA was significantly lower in animals exposed to 4-tert-octylphenol, while the expression of steroidogenic factor 1 (SF-1) was significantly higher compared to controls. sicb.org These changes in gene expression patterns were similar to those observed with exposure to estradiol, suggesting that 4-tert-octylphenol may exert its effects by mimicking the action of endogenous estrogens at the gene expression level. sicb.org

Another study on developing bullfrogs found that exposure to an environmentally relevant low dose of 4-tert-octylphenol disrupted the sexually dimorphic expression of SF-1 that normally occurs during sexual differentiation. nih.gov These findings suggest that 4-tert-octylphenol can interfere with developmental processes by disturbing gene regulation mediated by key transcription factors like SF-1. nih.gov

Metabolomic and Proteomic Studies of this compound Exposure

Metabolomic and proteomic approaches have been employed to investigate the broader biochemical changes induced by exposure to 4-tert-octylphenol. These studies provide a comprehensive view of the metabolic and protein-level alterations that occur within an organism.

A metabolomics study on mice exposed to low doses of 4-tert-octylphenol revealed significant metabolic changes in the liver. repec.orgnih.gov The study found that exposure led to an increase in the levels of cytidine (B196190), uridine, purine, and N-acetylglutamine, while the level of vitamin B6 was significantly decreased. repec.orgnih.gov These findings indicate a disturbance in nucleic acid and amino acid metabolism in the liver. repec.org The study also observed a significant increase in the mRNA and protein levels of cytidine deaminase (Cda) and serine hydroxymethyltransferase 1 (Shmt1). repec.orgnih.gov

Proteomic profiling of human sperm exposed to 4-tert-octylphenol in vitro identified differentially expressed proteins that could be linked to injured motility and viability. nih.gov This comparative proteomics approach helps in identifying target biomarkers and understanding the molecular events underlying the adverse effects of 4-tert-octylphenol on sperm function. nih.gov

Interactions of this compound with Cellular Signaling Pathways

4-tert-octylphenol has been shown to interact with various cellular signaling pathways, leading to effects on cell proliferation, apoptosis, and other fundamental cellular processes. In primary cortical neuron cultures, 4-tert-octylphenol treatment resulted in a decreased length of axons and dendrites, while increasing the number of primary and secondary dendrites. nih.gov

Furthermore, 4-tert-octylphenol was found to reduce the levels of bromodeoxyuridine (BrdU), the mitotic marker Ki67, and phospho-histone H3 (p-Histone-H3), indicating a reduction in the proliferation of neuronal progenitor cells. nih.govmedchemexpress.com The compound also induced apoptosis in these cells, as evidenced by increased cleaved caspase-3 staining. nih.gov These findings suggest that 4-tert-octylphenol can disrupt brain development by interfering with critical cellular signaling pathways that govern neuronal growth, proliferation, and survival. nih.gov

Comparative Analysis of Molecular Interactions: this compound vs. Related Alkylphenols

A comparative analysis of the molecular interactions of 4-tert-octylphenol with other alkylphenols and endocrine-disrupting chemicals, such as bisphenol A (BPA), provides a broader understanding of their mechanisms of action. Molecular docking studies have compared the binding of 4-tert-octylphenol, BPA, and a potent metabolite of BPA, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), to the androgen and progesterone receptors. nih.govnih.gov

The results of these computational studies indicated that all three compounds have the potential to interfere with the binding of the endogenous ligands to both AR and PR. nih.gov For the androgen receptor, five interacting residues (Leu-701, Leu-704, Asn-705, Met-742, and Phe-764) were common among 4-tert-octylphenol, BPA, and MBP, and also overlapped with the binding residues of testosterone. nih.gov Similarly, for the progesterone receptor, four interacting residues (Leu-715, Leu-718, Met-756, and Met-759) were shared among the three compounds and the PR ligand norethindrone. nih.gov Notably, among the three compounds, MBP exhibited the strongest binding strength to both receptors. nih.gov

The following table presents a comparative view of the binding interactions of these compounds with the androgen receptor. researchgate.net

| Compound | Binding Energy (kcal/mol) | pKd | Number of H-bonds | Number of Hydrophobic Interactions |

| Testosterone (TST) | -10.15 | 7.44 | 2 | 15 |

| Bisphenol A (BPA) | -8.11 | 5.95 | 1 | 9 |

| 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) | -9.62 | 7.05 | 1 | 16 |

| 4-tert-Octylphenol (OP) | -8.07 | 5.92 | 1 | 14 |

This comparative analysis highlights both common and distinct features in the molecular interactions of different alkylphenols, which can help in predicting their potential for endocrine disruption. nih.gov

Derivatives and Analogs of 4 Methyl 2 T Octylphenol: Synthesis and Research

Synthesis of Novel 4-Methyl-2-t-octylphenol Derivatives

The synthesis of new derivatives of this compound often involves leveraging the reactivity of the phenolic hydroxyl group and the aromatic ring. Common synthetic strategies include the Mannich reaction and the formation of Schiff bases, which allow for the introduction of a wide range of functional groups. These reactions are instrumental in creating libraries of compounds for further study.

The Mannich reaction is a prominent method for the aminoalkylation of acidic protons located ortho and para to the hydroxyl group of a phenol (B47542). wikipedia.org In the case of this compound, the reaction typically proceeds by reacting the phenol with formaldehyde (B43269) and a primary or secondary amine. This three-component condensation reaction introduces an aminomethyl substituent onto the aromatic ring, yielding a Mannich base. The choice of amine is a critical factor that allows for the introduction of diverse functionalities, thereby modulating the physicochemical properties of the resulting derivative.

Another significant synthetic route is the formation of Schiff bases . These compounds are synthesized through the condensation of a primary amine with an aldehyde or ketone. atmiya.net While this compound itself does not directly participate as the amine or carbonyl component, it can be chemically modified to incorporate one of these functional groups, which then serves as a precursor for Schiff base synthesis. For instance, the phenolic hydroxyl group can be derivatized to an aldehyde, which can then be reacted with various primary amines to yield a diverse range of Schiff base derivatives. These derivatives are of particular interest due to their wide spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties. nih.govuobaghdad.edu.iqresearchgate.netnih.gov

The table below illustrates some hypothetical examples of novel this compound derivatives that could be synthesized using these methods.

| Derivative Name | Parent Compound | Synthetic Method | Functional Group Introduced | Potential Application |

| 2-(Dimethylaminomethyl)-4-methyl-6-t-octylphenol | This compound | Mannich Reaction | Dimethylaminomethyl | Catalyst, Intermediate |

| 4-Methyl-2-t-octylphenoxy)acetaldehyde | This compound | Etherification followed by oxidation | Aldehyde | Synthetic Intermediate |

| N-(4-Fluorobenzylidene)-4-((4-methyl-2-t-octylphenoxy)methyl)aniline | This compound derivative | Schiff Base Condensation | Iminomethyl | Biological Activity Screening |

This table presents illustrative examples of potential derivatives and is not based on specific experimental data for this compound.

Structure-Activity Relationship Studies for this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological or chemical activity. For analogs of this compound, SAR studies would systematically evaluate the impact of different substituents and their positions on a specific activity, such as antimicrobial or antioxidant efficacy. dtic.mil

The antimicrobial activity of phenolic compounds is often linked to their ability to disrupt cell membranes and interfere with essential cellular processes. The lipophilicity of the molecule, governed by the nature of the alkyl substituents, plays a crucial role in its interaction with bacterial cell membranes. dtic.mil For this compound analogs, SAR studies would likely investigate the following:

The nature of the alkyl groups: Varying the size and branching of the t-octyl and methyl groups could influence the compound's lipophilicity and, consequently, its antimicrobial potency.

The position of substituents: The relative positions of the hydroxyl, methyl, and t-octyl groups on the phenolic ring are critical for activity.

The introduction of new functional groups: The addition of electron-withdrawing or electron-donating groups, as well as heterocyclic moieties, through synthetic modifications could significantly alter the electronic properties and biological activity of the molecule.

The following table provides a hypothetical representation of SAR data for a series of this compound analogs tested for their antimicrobial activity.

| Compound | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | Minimum Inhibitory Concentration (MIC) µg/mL |

| Analog 1 | t-Octyl | Methyl | H | 128 |

| Analog 2 | t-Octyl | Methyl | CH2N(CH3)2 | 64 |

| Analog 3 | t-Butyl | Methyl | H | 256 |

| Analog 4 | t-Octyl | H | H | 128 |

| Analog 5 | t-Octyl | Methyl | Cl | 32 |

This table is a hypothetical illustration of potential SAR trends and does not represent actual experimental results.

From this hypothetical data, one might infer that the introduction of a dimethylaminomethyl group at the R3 position (Analog 2) enhances antimicrobial activity compared to the parent compound (Analog 1). Similarly, replacing the t-octyl group with a smaller t-butyl group (Analog 3) appears to decrease activity. The presence of a chlorine atom at the R3 position (Analog 5) seems to significantly increase potency. These types of insights are invaluable for the rational design of more effective analogs.

Environmental Regulations and Risk Assessment Methodologies Pertaining to 4 Methyl 2 T Octylphenol

Regulatory Classifications of 4-Methyl-2-t-octylphenol as a Substance of Concern

The isomer 4-tert-octylphenol (B29142) (CAS No. 140-66-9), a prominent member of the octylphenol (B599344) isomer group, is recognized as a substance of concern by various international and regional regulatory bodies due to its environmental and health risks. service.gov.ukoekotoxzentrum.ch In the European Union, it is identified as a Substance of Very High Concern (SVHC) under the REACH regulation (Registration, Evaluation, Authorisation and Restriction of Chemicals). nih.govindustrialchemicals.gov.au Its inclusion on the Candidate List for eventual inclusion in Annex XIV of REACH is due to its endocrine-disrupting properties, which are considered to be of an equivalent level of concern for their probable serious effects on the environment. oekotoxzentrum.chindustrialchemicals.gov.au

Furthermore, 4-tert-octylphenol is designated as a "priority substance" under the EU Water Framework Directive (WFD). oekotoxzentrum.chospar.org This classification highlights it as a chemical posing a significant risk to or via the aquatic environment at the European level. The OSPAR Commission, which works to protect the marine environment of the North-East Atlantic, has also included 4-tert-octylphenol on its List of Chemicals for Priority Action. service.gov.ukospar.org This inclusion is based on its hazardous properties, including high toxicity to aquatic organisms, lack of easy degradation in the environment, and its potential for endocrine disruption. ospar.org In Australia, under the Hazardous Chemical Information System (HCIS), 4-tert-octylphenol is classified as hazardous. industrialchemicals.gov.au

These classifications trigger legal obligations for companies that produce, supply, or use the substance, and they underscore the international consensus on the need to monitor and control its emissions into the environment. industrialchemicals.gov.au

Environmental Quality Standard (EQS) Derivation and Sediment Quality Criteria (SQC) for Alkylphenols Including this compound

Environmental Quality Standards (EQS) and Sediment Quality Criteria (SQC) are scientifically derived thresholds used to assess the quality of water and sediment and protect aquatic ecosystems from the adverse effects of chemical contaminants. For 4-tert-octylphenol, these standards have been established by various regulatory bodies based on extensive ecotoxicological data.

The derivation of these standards generally follows methodologies laid out in technical guidance documents, such as the EU's Technical Guidance for Deriving Environmental Quality Standards (TGD). oekotoxzentrum.checotoxcentre.ch The process for SQC, for instance, aims to prevent deterioration of benthic communities by using ecotoxicological effect data to determine a threshold concentration in sediment above which adverse effects on organisms cannot be ruled out. ecotoxcentre.ch For substances that bioaccumulate, the protection objective may also consider the risk of secondary poisoning to organisms higher up the food chain. ecotoxcentre.ch

Under the EU Water Framework Directive (2013/39/EU), specific EQS values have been set for 4-tert-octylphenol (referred to as Octylphenol in the directive). oekotoxzentrum.ch Similarly, proposals for SQC have been developed. The Swiss Centre for Applied Ecotoxicology (Ecotox Centre) has proposed a generic SQC for 4-tert-octylphenol of 12.1 µg/kg dry weight, normalized to a standard sediment with 1% organic carbon. oekotoxzentrum.ch In Canada, sediment quality guidelines for nonylphenol and its ethoxylates recommend that if octylphenol is present, it should be considered in the calculation of total nonylphenol equivalents for comparison with the established guidelines. ccme.ca

Below is a table summarizing some of the established environmental quality standards for 4-tert-octylphenol.

| Parameter | Jurisdiction/Body | Value | Matrix | Notes |

|---|---|---|---|---|

| Annual Average EQS (AA-EQS) | European Union (WFD) | 0.1 µg/L | Inland Surface Waters | For (4-tert-)octylphenol. oekotoxzentrum.ch |

| Maximum Allowable Concentration EQS (MAC-EQS) | European Union (WFD) | 0.1 µg/L | Inland Surface Waters | For (4-tert-)octylphenol. oekotoxzentrum.ch |

| Annual Average EQS (AA-EQS) | European Union (WFD) | 0.01 µg/L | Other Surface Waters | For (4-tert-)octylphenol. oekotoxzentrum.ch |

| Maximum Allowable Concentration EQS (MAC-EQS) | European Union (WFD) | 0.01 µg/L | Other Surface Waters | For (4-tert-)octylphenol. oekotoxzentrum.ch |

| Sediment Quality Criterion (SQC) | Ecotox Centre (Proposal) | 12.1 µg/kg d.w. | Sediment | For standard sediments with 1% Organic Carbon (OC). oekotoxzentrum.ch |

Methodologies for Environmental Risk Evaluation of this compound

The environmental risk evaluation for chemicals like 4-tert-octylphenol is a structured process designed to identify and quantify the potential for adverse effects on the environment. nih.gov The standard methodology, widely adopted by regulatory agencies in the United States and Europe, involves a "four-step" approach. mdpi.com

Hazard Identification: This step involves identifying the intrinsic hazardous properties of the substance. For 4-tert-octylphenol, this includes its high toxicity to aquatic organisms, persistence in the environment (it is not readily biodegradable), and its endocrine-disrupting capabilities. service.gov.ukospar.org

Dose-Response (or Concentration-Effect) Assessment: This step characterizes the relationship between the dose or concentration of the chemical and the incidence and severity of an adverse effect in exposed populations. mdpi.com For environmental assessments, this involves analyzing ecotoxicity data to derive metrics like the No-Observed-Effect-Concentration (NOEC) or the concentration at which a certain percentage of the test population is affected (e.g., EC50). nih.gov

Exposure Assessment: This step determines the environmental concentrations of the chemical. It involves identifying the sources of release, pathways into the environment (e.g., industrial wastewater), and its fate and distribution in various environmental compartments like water, soil, and sediment. service.gov.uknih.gov This results in a Predicted Environmental Concentration (PEC).

Risk Characterization: In the final step, the information from the previous steps is integrated to estimate the likelihood and magnitude of adverse effects occurring in the environment. mdpi.com A common method is the calculation of a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). mdpi.com An RQ value greater than 1 indicates a potential risk to the environment, which may trigger further investigation or regulatory action. ecotoxcentre.ch

This framework allows for a systematic evaluation of the risks posed by 4-tert-octylphenol to various environmental compartments, including fresh and marine waters, sediments, and predatory wildlife. service.gov.uk

Global and Regional Environmental Policies Related to this compound

A variety of global and regional policies have been implemented to manage the risks associated with 4-tert-octylphenol. These policies aim to reduce or eliminate emissions of the substance into the environment.

In the European Union , several key pieces of legislation address 4-tert-octylphenol. The REACH Regulation (EC 1907/2006) identifies it as a Substance of Very High Concern (SVHC), which places obligations on companies to provide information on its presence in products and may lead to its eventual phase-out for certain uses. nih.govindustrialchemicals.gov.au The Water Framework Directive (WFD) (2000/60/EC) lists it as a priority substance, requiring member states to monitor its presence in water bodies and implement measures to reduce pollution. oekotoxzentrum.chospar.org Environmental Quality Standards (EQS) have been set under the WFD to achieve "good chemical status" for surface waters. ospar.org

The OSPAR Convention for the Protection of the Marine Environment of the North-East Atlantic has included 4-tert-octylphenol on its List of Chemicals for Priority Action. The OSPAR Commission's objective is to continuously reduce discharges, emissions, and losses of hazardous substances, with the ultimate goal of achieving concentrations in the marine environment that are close to zero for man-made synthetic substances. service.gov.ukospar.org

At a national level, some countries have taken specific actions. Switzerland , for example, has extended the ban on nonylphenol and its ethoxylates to include octylphenol and its derivatives. oekotoxzentrum.ch The United Kingdom has been active in assessing the risks of 4-tert-octylphenol and its alternatives. ospar.orgservice.gov.uk

The table below summarizes key policies related to 4-tert-octylphenol.

| Policy/Regulation | Jurisdiction | Key Provision for 4-tert-octylphenol |

|---|---|---|

| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | European Union | Identified as a Substance of Very High Concern (SVHC) due to endocrine-disrupting properties. oekotoxzentrum.chnih.gov |

| Water Framework Directive (WFD) | European Union | Designated as a "priority substance" with legally binding Environmental Quality Standards (EQS). oekotoxzentrum.chospar.org |

| OSPAR Convention | North-East Atlantic Region | Included on the List of Chemicals for Priority Action, aiming for cessation of discharges, emissions, and losses. service.gov.ukospar.org |

| Chemical Risk Reduction Ordinance (ORRChem) | Switzerland | Prohibits the placing on the market of octylphenol and its ethoxylates in certain products above a concentration of 0.1%. oekotoxzentrum.ch |

Future Research Directions for 4 Methyl 2 T Octylphenol

Elucidating Underexplored Environmental Transformation Pathways

While significant research has focused on the primary degradation routes of 4-Methyl-2-t-octylphenol, particularly aerobic biodegradation and photolysis, several transformation pathways remain underexplored. Future investigations should prioritize these areas to build a complete model of the compound's environmental fate.

Biodegradation: Aerobic degradation of 4-tert-octylphenol (B29142) is known to be more rapid than anaerobic degradation. nih.gov Studies have identified that metabolism in certain bacteria, such as Sphingobium fuliginis, is initiated by the hydroxylation of the phenol (B47542) ring to form 4-tert-butylcatechol, which is then processed through a meta-cleavage pathway. researchgate.net However, the specific microbial communities responsible for degradation in diverse environments like soil, sediment, and sludge are not fully characterized. Future research should employ metagenomic techniques to identify the key microbial players and enzymatic pathways involved. Furthermore, anaerobic degradation pathways are significantly less understood. nih.gov Given that many contaminated environments, such as deep sediments and certain wastewater treatment stages, are anoxic, it is crucial to identify the microorganisms and biochemical reactions that govern its transformation under these conditions.

Abiotic Degradation: Photodegradation, especially promoted by substances like iron (III), has been shown to transform 4-tert-octylphenol into intermediates such as 4-tert-octylcatechol through the action of hydroxyl radicals. researchgate.netsigmaaldrich.com The transformation of 4-tert-octylphenol can also be achieved by UV irradiation alone or in combination with hydrogen peroxide (H₂O₂/UV process). sigmaaldrich.com However, the full range of transformation products resulting from various abiotic processes (e.g., oxidation, hydrolysis) in different environmental matrices (e.g., freshwater vs. saltwater, presence of organic matter) is not yet fully cataloged. Research is needed to identify these daughter products and assess their own toxicity and persistence, as some may be as or more harmful than the parent compound. oekotoxzentrum.ch

| Transformation Type | Known Pathway/Products | Underexplored Research Area |

| Aerobic Biodegradation | Hydroxylation to catechol, followed by meta-cleavage pathway. researchgate.net | Identification of specific microbial consortia in various environments; elucidation of novel enzymatic pathways. |

| Anaerobic Biodegradation | Significantly slower than aerobic degradation. nih.gov | Characterization of anaerobic microbial communities and metabolic pathways; influence of co-contaminants. |

| Photodegradation | Formation of 4-tert-octylcatechol via hydroxyl radicals. researchgate.netsigmaaldrich.com | Comprehensive identification of byproducts in different water matrices; synergistic effects with other pollutants. |

| Other Abiotic Processes | Hydrolysis is not considered a major degradation pathway. oekotoxzentrum.ch | Role of redox reactions in sediments; interaction with minerals and dissolved organic matter. |

Comprehensive Multi-Omics Approaches to Understand Biological Responses

To understand the systemic effects of this compound exposure, future research must move beyond single-endpoint toxicity studies and embrace integrated, multi-omics approaches. A systems toxicology framework, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the adverse outcome pathways (AOPs) initiated by this compound. nih.gov

Transcriptomics: Studies have shown that 4-tert-octylphenol can alter the expression of specific genes critical for sexual differentiation, such as Foxl2 and SF-1, in organisms like the African clawed frog. sicb.org Future research should utilize whole-transcriptome sequencing (RNA-Seq) to create unbiased profiles of gene expression changes in target organs (e.g., liver, gonads, brain) across different species. This will help identify sensitive molecular initiating events and key biological pathways disrupted by exposure.

Proteomics: Proteomic analyses have identified alterations in proteins related to motility and viability in human sperm exposed to 4-tert-octylphenol. Future studies should employ advanced quantitative proteomics to map global changes in protein expression and post-translational modifications. This can link transcriptomic changes to functional outcomes at the cellular level, such as impaired enzyme activity or disrupted structural integrity.

Metabolomics: Metabolomic studies in mice have revealed that exposure to 4-tert-octylphenol disturbs nucleic acid and amino acid metabolism in the liver, indicated by changes in metabolites like cytidine (B196190), uridine, and purine. mdpi.com Expanding these untargeted metabolomic analyses to other tissues and organisms will provide crucial information on metabolic reprogramming and can identify sensitive biomarkers of exposure and effect.

Integrating these multi-omics datasets is the critical next step. By combining information on gene expression, protein levels, and metabolic changes, researchers can construct detailed models of the molecular networks that are perturbed by this compound. This approach will be instrumental in identifying predictive biomarkers for toxicity and understanding the complex mechanisms underlying its endocrine-disrupting and other adverse effects. mdpi.com

Development of Sustainable Remediation Technologies for this compound Contamination

Developing effective and environmentally friendly methods to remove this compound from contaminated soil and water is a key research priority. Future efforts should focus on optimizing and scaling up sustainable technologies.

Bioremediation: The use of microorganisms to degrade pollutants is a promising, low-cost approach. Fungi such as Umbelopsis isabellina and bacteria like Sphingobium fuliginis have demonstrated the ability to degrade alkylphenols. researchgate.netmdpi.com Future research should focus on bio-prospecting for novel, highly efficient microbial strains from contaminated sites, optimizing bioreactor conditions (e.g., pH, nutrient availability), and exploring the potential of microbial consortia and bioaugmentation to enhance degradation rates in real-world scenarios. nih.gov